molecular formula C13H9BrF2O B1517086 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene CAS No. 1019446-41-3

2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene

Cat. No.: B1517086
CAS No.: 1019446-41-3
M. Wt: 299.11 g/mol
InChI Key: HOOZIJMBRYRKDF-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene” is a chemical compound with the CAS Number: 1019446-41-3 . It has a molecular weight of 299.11 . The IUPAC name for this compound is 2-bromo-4-fluoro-1-[(3-fluorobenzyl)oxy]benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9BrF2O/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the searched resources, it’s known that benzylic halides are often involved in substitution reactions . The 2- and 4-positions relative to the electron-withdrawing group are activated towards substitution .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 299.11 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources.

Scientific Research Applications

Synthesis and Fluorescence Properties

  • Fluorescence Properties : A study on the synthesis and fluorescence properties of similar compounds shows significant findings. For instance, 1-Bromo-4-(2,2-diphenylvinyl) benzene synthesized by Wittig-Horner reaction exhibited notable fluorescence properties in both solution and solid-state, with a much higher fluorescence intensity in the solid state. This indicates potential applications in materials with Advanced Illumination Efficacy (Liang Zuo-qi, 2015).

Chemical Reactions and Intermediates

  • Radiation-Induced Reactions : Research on halogenated benzene derivatives, like 2-Bromo-4-fluoro-1-((3-fluorobenzyl)oxy)benzene, under gamma irradiation revealed the formation of specific ionic intermediates. This study helps understand the chemical behavior of such compounds under radiation, which can be relevant in radiation chemistry and material sciences (A. Namiki, 1975).

  • Electron Transfer Processes : Another study focused on collision-induced dissociation and charge-reversal processes of isomeric halogen-substituted benzenes. This research is crucial in understanding the electron transfer and fragmentation patterns of halogenated benzene compounds, which could be relevant in developing new materials or in environmental studies (Päivi Tomperi et al., 1993).

Coordination Chemistry

  • Fluorocarbons Coordination : The coordination chemistry of fluorocarbons, including compounds similar to this compound, was investigated, showing the formation of complex macrocyclic structures. These studies are important for developing new materials with specific coordination properties, potentially useful in catalysis or material chemistry (H. Plenio et al., 1997).

Environmental and Health Applications

  • Carbonic Anhydrase Inhibitory Properties : Compounds like bromophenols derived from bromobenzenes, which are structurally related to the compound , have been shown to possess carbonic anhydrase inhibitory properties. This finding is significant for medical research, particularly in developing new therapeutic agents for diseases like glaucoma or epilepsy (Halis T Balaydın et al., 2012).

Material Science

  • Synthesis of Novel Polyethers : Research on the synthesis of new fluorine-containing polyethers, involving compounds like 1,3-bis(bromomethyl)-2-fluorobenzene, leads to the development of materials with low dielectric properties and high thermal stability. This is particularly relevant in the field of advanced materials for electronics or insulation (J. W. Fitch et al., 2003).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Properties

IUPAC Name

2-bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOZIJMBRYRKDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651335
Record name 2-Bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019446-41-3
Record name 2-Bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019446-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluoro-1-[(3-fluorophenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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